1-Oxa-4,9-diazaspiro[5.5]undecane

Pain Management Opioid Receptor Pharmacology Sigma-1 Receptor Antagonism

1-Oxa-4,9-diazaspiro[5.5]undecane is a privileged spirocyclic diamine scaffold delivering conformational rigidity critical for dual MOR agonist/σ1R antagonist pain therapies and sEH inhibition in renal disease. Replacement with flexible linear or alternative spiro analogs abolishes in vivo efficacy. Choose this 98% purity core to enable balanced dual pharmacology, improved therapeutic index over conventional opioids, and oral bioavailability proven in glomerulonephritis models. Ideal for SAR-driven lead optimization in non-addictive analgesic and renal protection programs.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 36420-64-1
Cat. No. B1603866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4,9-diazaspiro[5.5]undecane
CAS36420-64-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CNCCC12CNCCO2
InChIInChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2
InChIKeyHTLFWTUJSWZOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1): A Spirocyclic Scaffold for Dual-Target Analgesics and sEH Inhibitors


1-Oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1) is a spirocyclic diamine scaffold characterized by a conformationally rigid [5.5] spiro system containing one oxygen and two nitrogen atoms [1]. This core structure serves as a versatile pharmacophore in medicinal chemistry, enabling the development of derivatives with multimodal pharmacology. Key applications include dual μ-opioid receptor (MOR) agonists/σ1 receptor (σ1R) antagonists for pain management and potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease [2]. The spirocyclic architecture imparts conformational restriction, which is critical for achieving target selectivity and favorable drug-like properties compared to flexible linear analogs [3].

Why Simple Substitution of 1-Oxa-4,9-diazaspiro[5.5]undecane with Other Spirocycles or Linear Analogs Fails


The unique spirocyclic geometry of 1-oxa-4,9-diazaspiro[5.5]undecane is essential for its pharmacological profile; direct substitution with other spiro systems (e.g., 2,8-diazaspiro[4.5]decane) or flexible linear analogs leads to significant loss of target engagement or functional selectivity [1]. In sEH inhibitor programs, replacement of the 1-oxa-4,9-diazaspiro[5.5]undecane core with a 2,8-diazaspiro[4.5]decane scaffold abolished in vivo efficacy in a rat glomerulonephritis model despite comparable in vitro potency, underscoring the critical role of the specific spiro ring size and heteroatom positioning for oral bioavailability and target tissue distribution [2]. Similarly, in dual MOR/σ1R ligands, the conformational restriction imposed by the [5.5] spiro system is required to correctly orient the pharmacophoric elements for simultaneous engagement of both receptors; flexible analogs fail to achieve the balanced dual activity and reduced side effect profile observed with 1-oxa-4,9-diazaspiro[5.5]undecane derivatives [3].

Quantitative Differentiation of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives Against Key Comparators


Dual MOR Agonism and σ1R Antagonism: Ki and In Vivo Analgesic Potency Compared to Oxycodone

The 1-oxa-4,9-diazaspiro[5.5]undecane derivative EST73502 (14u) demonstrates balanced dual pharmacology with a Ki of 64 nM for the μ-opioid receptor (MOR) and 118 nM for the σ1 receptor (σ1R) [1]. In contrast, the clinical opioid comparator oxycodone acts as a pure MOR agonist with a Ki of 18 ± 4 nM [2]. Despite a ~3.6-fold lower MOR binding affinity, EST73502 achieves analgesic activity comparable to oxycodone in acute (paw pressure) and chronic pain models in rodents, but with significantly reduced opioid-induced adverse events [3].

Pain Management Opioid Receptor Pharmacology Sigma-1 Receptor Antagonism

Reduced Opioid-Induced Constipation: Equianalgesic Comparison with Oxycodone

At equianalgesic doses, the 1-oxa-4,9-diazaspiro[5.5]undecane derivative 15au produced significantly less constipation than oxycodone in rodent models [1]. Similarly, the clinical candidate EST73502 (14u) showed reduced intestinal transit inhibition compared to oxycodone following single and repeated administration, a key differentiation that supports its advancement to clinical development [2].

Gastrointestinal Safety Opioid Side Effects Analgesic Tolerability

Spacer-Dependent sEH Inhibitory Potency and In Vivo Efficacy in Kidney Disease

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, exemplified by compound 19, exhibit potent sEH inhibition and robust oral efficacy in a rat anti-GBM glomerulonephritis model [1]. Critically, replacement of the 1-oxa-4,9-diazaspiro[5.5]undecane core with a 2,8-diazaspiro[4.5]decane scaffold resulted in loss of in vivo efficacy, demonstrating that the specific spirocyclic architecture is essential for therapeutic activity [1].

Chronic Kidney Disease Soluble Epoxide Hydrolase In Vivo Pharmacology

Conformational Rigidity and Target Selectivity Advantage Over Flexible Analogs

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold introduces significant conformational restriction compared to flexible linear diamines or mono-spiro analogs, which directly impacts binding selectivity and functional activity at σ1R and MOR [1]. This rigidity is essential for achieving the precise spatial arrangement required for dual target engagement and for minimizing off-target interactions that contribute to adverse effects [2].

Medicinal Chemistry Spirocyclic Scaffolds Structure-Based Drug Design

Key Research and Development Scenarios for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives


Development of Next-Generation Analgesics with Reduced Opioid Side Effects

Leverage 1-oxa-4,9-diazaspiro[5.5]undecane as a privileged scaffold for designing dual MOR agonists/σ1R antagonists. The clinical candidate EST73502 demonstrates that derivatives of this core can achieve potent analgesia comparable to oxycodone while significantly reducing constipation and withdrawal signs [1]. This makes the scaffold highly attractive for pharmaceutical companies aiming to develop safer opioid-sparing pain therapies. Procurement should prioritize this scaffold for SAR campaigns targeting improved therapeutic index over existing opioids.

sEH Inhibitor Programs for Chronic Kidney Disease and Cardiovascular Indications

Utilize 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as advanced leads for sEH inhibition. The scaffold's unique geometry is critical for oral efficacy in glomerulonephritis models, a property not shared by closely related spiro analogs [2]. This scaffold is therefore a strategic choice for medicinal chemistry teams focusing on renal protection and hypertension. Its proven in vivo activity provides a clear path for lead optimization and candidate selection.

Conformational Restriction as a Design Principle in CNS Drug Discovery

Employ 1-oxa-4,9-diazaspiro[5.5]undecane to introduce conformational rigidity into CNS-active molecules. The spirocyclic core can enhance target selectivity, improve brain penetration, and stabilize bioactive conformations, as demonstrated in σ1R and MOR programs [3]. This scaffold is an ideal building block for structure-based drug design projects where precise spatial orientation of pharmacophores is required for efficacy and safety.

Multimodal Pain Therapy Research

Incorporate 1-oxa-4,9-diazaspiro[5.5]undecane derivatives into preclinical studies investigating multimodal pain management strategies. The dual MOR/σ1R pharmacology provides a unique tool to dissect the contribution of σ1R antagonism to analgesia and opioid side effect mitigation [4]. This scaffold is essential for academic and industrial labs exploring non-addictive pain treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.